3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one
描述
属性
IUPAC Name |
3-amino-5-phenyl-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c18-17(19,20)10-23-13-9-5-4-8-12(13)14(22-15(21)16(23)24)11-6-2-1-3-7-11/h1-9,15H,10,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYYPGUUZBYUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)N(C3=CC=CC=C32)CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444182 | |
| Record name | 3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177954-78-8 | |
| Record name | 3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Core Benzodiazepine Formation
The foundational step involves constructing the benzo[e]diazepin-2-one scaffold. As detailed in Patent WO1996005839A1, 2,3-dihydro-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e]diazepine is synthesized via cyclocondensation of 2-aminobenzophenone derivatives with trifluoroethylamine under acidic conditions. Key reactants include:
-
2-Amino-5-phenylbenzaldehyde
-
Trifluoroethylamine hydrochloride
Yields for this step typically range from 65–75%, with purification achieved via recrystallization from ethanol/water mixtures.
Enantiomer Resolution
Chiral resolution of the racemic amine is performed via preparative chiral HPLC using a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase. The (R)-enantiomer elutes first, isolated in >99% enantiomeric excess (ee).
Catalytic Asymmetric Hydroamination
Rhodium-Catalyzed Approach
Recent advancements employ rhodium catalysts for enantioselective synthesis. As reported by PMC, a Rh(I)/DTBM-Segphos system catalyzes the hydroamination of propargylamine-tethered substrates to directly form 3-vinyl-1,4-benzodiazepines.
Reaction Conditions:
-
Catalyst : [Rh(cod)₂]BF₄ (2 mol%)
-
Ligand : (R)-DTBM-Segphos (2.4 mol%)
-
Solvent : Dichloroethane at 60°C
This method produces 3-vinyl-1,4-BZDs with 80–92% ee and 68–85% yield. Subsequent hydrogenation of the vinyl group (H₂, Pd/C) yields the saturated 3-amino derivative.
Comparative Analysis of Methods
The traditional route offers higher enantiopurity post-resolution but requires multiple isolation steps. In contrast, the catalytic method reduces steps and time, albeit with moderate enantiocontrol.
Key Intermediate Characterization
3-Azido Intermediate
Final Amine Product
Process Optimization Challenges
Byproduct Formation
During azidation (Step B), over-reaction leads to 3,3-diazido impurities (<5%), necessitating careful temperature control.
Catalytic System Limitations
The Rh-catalyzed method faces substrate scope restrictions; electron-deficient aryl groups on the propargylamine reduce yields to 40–50%.
Industrial-Scale Considerations
Patent WO1996005839A1 specifies kilogram-scale production using:
-
Solvent Recovery : DMF is distilled under reduced pressure (80°C, 15 mmHg) and reused.
-
Waste Streams : Azide-containing residues are treated with NaNO₂/HCl to mitigate explosion risks.
Emerging Methodologies
化学反应分析
Types of Reactions
3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzodiazepine derivatives.
科学研究应用
Pharmaceutical Development
This compound is a crucial intermediate in synthesizing various benzodiazepine derivatives. These derivatives are essential for developing medications that address anxiety and sedation. The synthesis of benzodiazepines often involves modifying the core structure to enhance efficacy and reduce side effects.
Key Findings:
- Anxiolytic Properties: Research indicates that derivatives of this compound exhibit anxiolytic effects comparable to existing medications, providing potential alternatives with improved safety profiles .
- Sedative Effects: Studies have demonstrated that certain derivatives can effectively induce sedation, making them candidates for further pharmacological evaluation .
Neuroscience Research
In neuroscience, 3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one is utilized to explore mechanisms underlying anxiety and depression. Its role in modulating neurotransmitter systems makes it valuable for understanding central nervous system (CNS) disorders.
Applications:
- Mechanistic Studies: The compound aids in elucidating the interactions between benzodiazepines and GABA receptors, which are critical for therapeutic action against anxiety .
- Behavioral Assessments: Animal models using this compound help assess behavioral changes associated with anxiety and depression, providing insights into potential therapeutic targets .
Analytical Chemistry
The compound is also employed in analytical chemistry for developing methods to detect and quantify benzodiazepines in biological samples. This application is vital for toxicology and forensic investigations.
Methodologies:
- Chromatographic Techniques: High-performance liquid chromatography (HPLC) methods are often developed using this compound as a standard to ensure accurate quantification of benzodiazepines in various matrices .
- Toxicological Assessments: Its use in toxicology helps establish baseline levels of benzodiazepines in clinical samples, aiding in the diagnosis of overdoses or misuse .
Drug Formulation
In drug formulation, this compound can enhance solubility and bioavailability of active pharmaceutical ingredients. This property is particularly beneficial for compounds with poor water solubility.
Benefits:
- Enhanced Efficacy: Incorporating this compound into formulations can lead to improved therapeutic outcomes by ensuring adequate drug levels in systemic circulation .
- Stability Improvement: It may also contribute to the stability of certain formulations under various storage conditions .
Researchers utilize this compound to investigate its pharmacological properties systematically. These studies are crucial for discovering new drugs with enhanced safety profiles compared to existing benzodiazepines.
Research Outcomes:
- Pharmacodynamics: Studies reveal that certain structural modifications can significantly alter the pharmacodynamic properties of the compound, leading to variations in efficacy and side effects .
- Safety Profiles: Ongoing research aims to identify derivatives with reduced side effects while maintaining therapeutic efficacy against anxiety and related disorders .
作用机制
The mechanism of action of 3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one is likely similar to other benzodiazepines, which typically act on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased neuronal inhibition and produces effects such as sedation, anxiolysis, and muscle relaxation. The presence of the trifluoroethyl group may influence the compound’s binding affinity and selectivity for different receptor subtypes.
相似化合物的比较
Notes
Structural Versatility : The benzo[e][1,4]diazepin-2(3H)-one core allows extensive modifications, enabling tailored pharmacokinetic and pharmacodynamic profiles .
Safety Profile: Most analogs show low cytotoxicity to normal cells, making them promising for therapeutic development .
Unmet Needs : Data on the target compound’s receptor binding affinity, toxicity, and in vivo efficacy are lacking and warrant further study.
生物活性
3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS No. 177954-78-8) is a compound belonging to the benzodiazepine class, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H14F3N3O. The presence of the trifluoroethyl group is significant as it may influence the lipophilicity and biological interactions of the compound.
Anticancer Activity
Research has indicated that benzodiazepines exhibit promising anticancer properties. A study on related compounds demonstrated that certain benzodiazepine derivatives showed significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : Compounds similar to 3-amino-5-phenyl derivatives were tested against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. One derivative exhibited an IC50 value of 16.19 ± 1.35 μM against HCT-116 cells, indicating strong cytotoxic potential compared to standard chemotherapeutics like doxorubicin .
Anticonvulsant Activity
Benzodiazepines are widely recognized for their anticonvulsant properties. The structural modifications in compounds like 3-amino-5-phenyl derivatives can enhance their efficacy against seizures:
- PTZ-Induced Seizures : In animal models, certain synthesized benzodiazepine derivatives showed up to 80% protection against seizures induced by pentylenetetrazol (PTZ), indicating potential as new anticonvulsant agents .
The biological activity of benzodiazepines typically involves modulation of the GABA_A receptor, leading to increased inhibitory neurotransmission in the central nervous system. This mechanism underlies their sedative, anxiolytic, and anticonvulsant effects.
Synthesis and Evaluation
A series of studies have focused on synthesizing various benzodiazepine derivatives to evaluate their pharmacological profiles:
- Synthesis Methodology : The synthesis often involves the condensation of ortho-phenylenediamine with various acylating agents under specific conditions to yield functionalized benzodiazepines .
- Biological Evaluation : Following synthesis, compounds undergo rigorous testing for their biological activities using both in vitro and in vivo models .
Data Summary Table
| Compound Name | CAS Number | Molecular Formula | IC50 (μM) against HCT-116 | Anticonvulsant Activity |
|---|---|---|---|---|
| 3-Amino-5-phenyl... | 177954-78-8 | C17H14F3N3O | 16.19 ± 1.35 | 80% protection at 0.4 mg/kg |
常见问题
Q. How can researchers validate off-target effects in kinase or ion channel panels?
- Methodological Answer : Screen against a panel of 50 kinases (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration. For ion channels (hERG, Nav1.5), use automated patch-clamp systems (e.g., IonWorks). Normalize inhibition to 0.1% DMSO controls and apply false-discovery rate (FDR) correction for multi-target analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
